Di-Fmoc-DL-cystathionine

Racemic screening Diastereomer analysis Peptide library synthesis

Researchers requiring redox-stable peptide architectures often encounter the limitations of labile disulfide bridges. Di-Fmoc-DL-cystathionine (CAS 1452573-76-0) directly addresses this challenge by providing a thioether (-S-) linkage that resists reductive cleavage. - Enables synthesis of plasma-stable cyclic peptides, demonstrating a 1.5- to 3-fold increase in half-life over disulfide-containing analogues (t1/2 = 12 h). - Dual Fmoc protection permits orthogonal, stepwise deprotection using standard piperidine conditions (20-50% in DMF), fully compatible with Fmoc/tBu SPPS. - The racemic DL mixture supports combinatorial stereochemical screening, facilitating the concurrent evaluation of D- and L-configurations in peptide libraries.

Molecular Formula C37H34N2O8S
Molecular Weight 666.7 g/mol
CAS No. 1452573-76-0
Cat. No. B1440429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-Fmoc-DL-cystathionine
CAS1452573-76-0
Molecular FormulaC37H34N2O8S
Molecular Weight666.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
InChIInChI=1S/C37H34N2O8S/c40-34(41)32(38-36(44)46-19-30-26-13-5-1-9-22(26)23-10-2-6-14-27(23)30)17-18-48-21-33(35(42)43)39-37(45)47-20-31-28-15-7-3-11-24(28)25-12-4-8-16-29(25)31/h1-16,30-33H,17-21H2,(H,38,44)(H,39,45)(H,40,41)(H,42,43)
InChIKeyHTUWSGAPOVGKGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-Fmoc-DL-cystathionine: Dual-Protected Thioether Building Block


Di-Fmoc-DL-cystathionine (CAS 1452573-76-0) is a synthetic amino acid derivative with the molecular formula C37H34N2O8S and a molecular weight of approximately 666.7 g/mol, incorporating two fluorenylmethyloxycarbonyl (Fmoc) protective groups at both amino functionalities . The compound exists as a racemic mixture of D- and L-enantiomers, distinguishing it from the chiral-pure Di-Fmoc-L-cystathionine (CAS 622832-89-7) . Its core structure comprises a cystathionine backbone with a central thioether (-S-) linkage, making it a protected building block suitable for Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS) applications .

1

Fmoc-SPPS Building Block

Dual Fmoc protection compatible with standard automated solid-phase peptide synthesis.

2

Racemic DL Mixture

Supports stereochemical screening where both D- and L-configurations are explored.

3

Reduction-Stable Thioether

Central -S- linkage resists reductive cleavage, enabling peptide studies in reducing environments.

Why Generic Substitution Fails for Di-Fmoc-DL-cystathionine


Generic substitution of Fmoc-protected amino acid building blocks is often precluded by critical differences in stereochemical composition, orthogonal protection requirements, and the chemical stability of the incorporated linkage. Di-Fmoc-DL-cystathionine (1452573-76-0) differs from its chiral-pure L-isomer (622832-89-7) by offering a racemic DL mixture, which may serve distinct roles in combinatorial screening or where stereochemical outcomes are not predetermined . Furthermore, substitution with an alternative protection strategy such as Di-Boc-DL-cystathionine (CAS 1452575-03-9) would introduce tert-butyloxycarbonyl groups, which lack orthogonality with the Fmoc/tBu deprotection sequence standard in modern Fmoc-SPPS workflows and require strongly acidic conditions (HF) for global deprotection incompatible with many sensitive peptide sequences . Even substitution with structurally analogous disulfide-containing building blocks (e.g., Fmoc-Cys-OH derivatives) fails to confer the reduction-stable thioether bond that distinguishes the cystathionine scaffold from labile disulfide bridges [1].

!

Chiral L-isomer differs in stereochemical purity

Di-Fmoc-L-cystathionine is a single enantiomer; the DL racemate provides a distinct stereochemical profile for library screening. Interchanging may alter stereochemical outcomes.

!

Boc-protected analog incompatible with Fmoc-SPPS

Di-Boc-DL-cystathionine requires strongly acidic deprotection (TFA/HF) that is not orthogonal to standard Fmoc/tBu sequences, limiting direct substitution in automated synthesis.

!

Disulfide analogs lack reduction stability

Fmoc-Cys-OH derivatives introduce disulfide bonds labile to reducing agents; the thioether in Di-Fmoc-DL-cystathionine provides a redox-resistant scaffold.

Di-Fmoc-DL-cystathionine vs. Key Comparators


Stereochemical Composition: Racemic DL vs. Chiral L-Isomer

Di-Fmoc-DL-cystathionine (CAS 1452573-76-0) is supplied as a racemic mixture of D- and L-enantiomers, in direct contrast to Di-Fmoc-L-cystathionine (CAS 622832-89-7), which is stereochemically pure . While the L-isomer is suitable for synthesizing defined chiral peptides, the DL racemic mixture enables systematic investigation of stereochemical effects on peptide conformation and activity. In HIV-1 integrase inhibitory peptide studies, dimeric peptides with different linker stereochemistry exhibited distinct IC50 values ranging from 5.3 to 6.5 μM for 3′-end processing, demonstrating that stereochemical variation can quantitatively impact biological readouts .

Stereochemical composition
Head-to-head
Racemic DL mixture vs. chiral-pure L-isomer (CAS 622832-89-7). IC50 range 5.3–6.5 μM reported for HIV-1 integrase inhibitor peptides with varied linker stereochemistry.
Supports stereochemical screening context; distinct CAS and catalog numbers reflect intended research use.
Chiral L-isomer suitable for defined peptides; racemate enables systematic stereochemical exploration.
Racemic screening Diastereomer analysis Peptide library synthesis

Fmoc vs. Boc Protection Compatibility

Di-Fmoc-DL-cystathionine incorporates Fmoc protection, which is base-labile and removed under mild conditions using 20-50% piperidine in DMF, leaving acid-labile side-chain protecting groups intact [1]. In contrast, Di-Boc-DL-cystathionine (CAS 1452575-03-9) employs Boc (tert-butyloxycarbonyl) groups, which require strongly acidic conditions such as TFA or liquid HF for deprotection . The Fmoc strategy enables orthogonal deprotection orthogonal to tBu-based side-chain protection, whereas Boc chemistry lacks compatibility with standard Fmoc-SPPS protocols that dominate modern automated peptide synthesis platforms.

Fmoc vs. Boc protection
Class-level
Fmoc: deprotection with 20–50% piperidine/DMF, orthogonal to tBu; UV-detectable dibenzofulvene byproduct. Boc: requires TFA or liquid HF, no orthogonal compatibility.
Fmoc chemistry aligns with automated SPPS; Boc may disrupt orthogonal protection sequences.
Source: PSI Scientific review; class-level inference for protected cystathionine building blocks.
Solid-phase peptide synthesis Orthogonal protection SPPS deprotection

Thioether vs. Disulfide Bond Stability

The cystathionine thioether (-S-) linkage incorporated via Di-Fmoc-DL-cystathionine provides intrinsic resistance to reductive cleavage, in contrast to disulfide (-S-S-) bonds which are readily reduced by thiols, DTT, or intracellular glutathione [1]. In oxytocin analogues, replacement of the native disulfide bond with a cystathionine thioether bridge yielded a Ki of 1.5 nM and EC50 of 32 nM at the human oxytocin receptor, while conferring a 1.5- to 3-fold enhancement in human plasma stability compared to wild-type oxytocin (t1/2 = 12 hours) . In α-conotoxin ImI, systematic replacement of disulfide bonds with cystathionine bridges maintained full potency and identical three-dimensional structure as determined by NMR spectroscopy [2].

Thioether vs. disulfide stability
Head-to-head
Cystathionine thioether: Ki 1.5 nM, EC50 32 nM (oxytocin analogue), 1.5–3× enhanced plasma stability vs. wild-type (t1/2 12 h). α-Conotoxin ImI retained full potency and 3D structure.
Reported redox stability and receptor affinity retention; supports peptide research in reducing environments.
Oxytocin and conotoxin data from peer-reviewed studies; model-dependent context.
Peptide stability Reduction resistance Cystathionine bridge

Dual Fmoc Orthogonal Deprotection

Di-Fmoc-DL-cystathionine possesses two Fmoc-protected amino groups that can be selectively deprotected in a stepwise fashion, enabling orthogonal reaction sequences during peptide assembly . The Fmoc group is stable under acidic conditions (including TFA) but labile to mild base treatment, permitting side-chain deprotection or resin cleavage while preserving N-terminal protection . This orthogonal deprotection profile contrasts with mono-Fmoc cystathionine derivatives or unprotected cystathionine, which lack the ability to execute sequential site-selective coupling reactions.

Dual Fmoc orthogonal deprotection
Supporting evidence
Two Fmoc groups enable sequential deprotection of distinct amino functionalities; Fmoc stable to TFA, labile to piperidine.
Supports stepwise peptide assembly for branched or cyclic architectures.
Mono-protected derivatives lack this sequential deprotection capability.
Orthogonal protection Site-selective deprotection Stepwise peptide synthesis

Research Applications of Di-Fmoc-DL-cystathionine


Reduction-Resistant Cyclic Peptide Synthesis

Utilize Di-Fmoc-DL-cystathionine as a protected building block for incorporating a redox-stable thioether (-S-) bridge into cyclic peptides. This approach is validated in oxytocin analogues, where the cystathionine replacement of the native disulfide bond maintained low nanomolar receptor affinity (Ki = 1.5 nM, EC50 = 32 nM) while conferring 1.5- to 3-fold enhanced plasma stability compared to the wild-type peptide (t1/2 = 12 hours) . Similarly, α-conotoxin ImI analogues with cystathionine bridges retained full potency and identical three-dimensional NMR structure [1].

Stereochemical Screening in Combinatorial Libraries

Employ Di-Fmoc-DL-cystathionine in the synthesis of racemic peptide libraries for systematic evaluation of stereochemical effects on biological activity. As demonstrated in HIV-1 integrase inhibitory peptide studies, dimeric peptides with varying linker stereochemistry produced IC50 values ranging from 5.3 to 6.5 μM, confirming that stereochemical variation yields quantifiable differences in inhibitory potency . The DL racemate enables researchers to explore both D- and L- configurations simultaneously.

Fmoc-SPPS of Branched or Cyclic Peptides

Apply Di-Fmoc-DL-cystathionine in Fmoc solid-phase peptide synthesis for constructing peptides with complex architectures, including branched chains or cyclic structures. The dual Fmoc protection enables orthogonal, stepwise deprotection of two distinct amino functionalities under mild basic conditions (20-50% piperidine in DMF) while maintaining stability toward acidic TFA treatments used for global deprotection and resin cleavage [2]. This orthogonal protection profile is essential for preventing unwanted side reactions during sequential coupling steps.

Application
Selection Property
Validation Focus
Reduction-resistant cyclic peptide synthesis
Thioether bridge stability
Redox stability and receptor affinity in reducing environments
Stereochemical screening in combinatorial libraries
Racemic DL mixture
Stereochemical impact on peptide activity and conformation
Fmoc-SPPS of branched or cyclic peptides
Dual Fmoc orthogonal protection
Site-selective deprotection sequence and coupling efficiency

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